molecular formula C13H16N2O2 B2656838 ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate CAS No. 1444823-04-4

ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate

Cat. No. B2656838
CAS RN: 1444823-04-4
M. Wt: 232.283
InChI Key: PZLFBXCMJWAGSF-UHFFFAOYSA-N
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Description

Ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate is a chemical compound that has received significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate in lab experiments is its potential as a therapeutic agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the use of ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate. These include further investigation into its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its potential use in combination with other therapeutic agents. Additionally, research could be conducted to determine the safety and efficacy of the compound in human clinical trials.

Synthesis Methods

The synthesis of ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate involves the reaction of 2-methyl-3-nitroaniline with propargylamine in the presence of palladium on carbon catalyst. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties.

properties

IUPAC Name

ethyl N-[2-methyl-3-(prop-2-ynylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-9-14-11-7-6-8-12(10(11)3)15-13(16)17-5-2/h1,6-8,14H,5,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLFBXCMJWAGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate

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